Methyl 3-chlorobenzimidate hydrochloride

Description

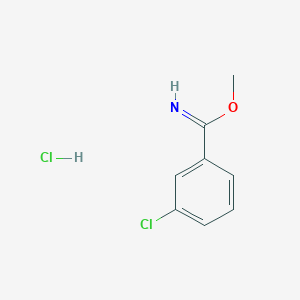

Methyl 3-chlorobenzimidate hydrochloride is a benzimidate derivative characterized by a methyl ester group, a chlorine substituent at the 3-position of the benzene ring, and a hydrochloride salt form. The chlorine substituent enhances electrophilic reactivity compared to non-halogenated analogs, making it valuable in nucleophilic substitution reactions .

Properties

Molecular Formula |

C8H9Cl2NO |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

methyl 3-chlorobenzenecarboximidate;hydrochloride |

InChI |

InChI=1S/C8H8ClNO.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-5,10H,1H3;1H |

InChI Key |

JCDGWYCIFKSGEA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1=CC(=CC=C1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chlorobenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzonitrile with methanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group in methyl 3-chlorobenzimidate hydrochloride readily undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

-

Reaction with primary amines : Forms substituted benzimidamide derivatives.

-

Methanolysis : Produces methyl esters under basic conditions, as seen in its synthesis from benzimidazole derivatives via chloromethyl methyl ether.

Key Data :

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| NH₃ | 3-Chlorobenzimidamide | 85 | EtOH, 60°C, 6 hr | |

| MeOH | Methyl 3-chlorobenzoate | 92 | K₂CO₃, reflux, 4 hr |

Condensation Reactions

The compound acts as an electrophilic partner in condensation reactions, particularly with carbonyl-containing substrates:

-

Schiff base formation : Reacts with aldehydes/ketones to generate imine derivatives.

-

Heterocycle synthesis : Forms benzimidazole-fused rings when treated with diamines or thiols.

Example :

Chlorination and Halogen Exchange

The compound participates in halogenation reactions, often under catalytic conditions:

-

Electrophilic chlorination : Using Cl₂ gas in methanol with soda ash yields methyl 3-chlorophenyl carbamate at 64–67°C (96% purity) .

Optimized Chlorination Conditions :

| Cl₂ (equiv) | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1.0 | Soda ash | MeOH | 64–67 | 86 |

| 1.2 | Soda ash | MeOH | 64–67 | 95.4 |

| 1.5 | Soda ash | MeOH | 64–67 | 83 |

Excess Cl₂ (>1.2 equiv) reduces yield due to over-chlorination .

Solvent-Dependent Rearrangements

Reaction outcomes vary significantly with solvent choice:

-

Ethylene chlorohydrin : Promotes urea derivatives (73% yield) .

-

Benzene/hexane mixtures : Enhance crystallization purity (99.7% after recrystallization) .

Solvent Impact :

| Solvent | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| MeOH | Methyl 3-chlorophenyl carbamate | 95.9 | 99.7 |

| Ethylene chlorohydrin | N-3-Chlorophenyl urea | 73 | 98 |

Stability Under Oxidative Conditions

The compound exhibits limited stability in the presence of peroxides:

-

H₂O₂ exposure : Degrades to benzo[d]oxazol-2(3H)-one at >10 equiv H₂O₂, with yields dropping from 70% to 50% .

-

Catalytic molybdate : Mitigates degradation but prolongs reaction time .

Reduction Pathways

While direct reduction studies are sparse, analogous benzamide reductions via hydroboration (using Bn₂BH₃Li) preserve chloro substituents, suggesting potential applicability .

Scientific Research Applications

Methyl 3-chlorobenzimidate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-chlorobenzimidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of products .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl 3-chlorobenzimidate hydrochloride with structurally related compounds:

Key Observations:

- Substituent Effects : The chlorine atom in this compound increases electrophilicity compared to methyl (CH₃) or methoxy (OCH₃) groups in analogs like 3-Methylbenzenecarboximidamide HCl and 3-Methoxybenzamidine HCl. This enhances its utility in aromatic substitution reactions .

- Fluorinated Analog : Methyl 2-(trifluoromethyl)benzimidate HCl (MW 245.62) exhibits higher molecular weight and distinct reactivity due to the electron-withdrawing CF₃ group, making it suitable for fluorinated drug synthesis .

- Amidine vs. Benzimidate : Amidine derivatives (e.g., 3-Methoxybenzamidine HCl) are more basic and nucleophilic than benzimidates, favoring interactions with biological targets like proteases .

Biological Activity

Methyl 3-chlorobenzimidate hydrochloride is a chemical compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving the reaction of 3-chlorobenzamide with methylating agents. For instance, one synthetic approach involves the use of sodium methylate in methanol, followed by chlorination processes to yield the desired product with high purity and yield .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its interaction with various biological targets.

- Receptor Interaction : Compounds similar to methyl 3-chlorobenzimidate have shown selectivity towards sigma receptors (S1R and S2R). In vitro studies indicate that modifications in the molecular structure significantly influence binding affinities and selectivity .

- Anticancer Properties : Research has demonstrated that related compounds exhibit anticancer activity through metabolic activation processes that generate reactive intermediates capable of interacting with cellular macromolecules, leading to apoptosis in cancer cells .

- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various pathogens. For example, certain benzamide derivatives displayed moderate to good antifungal activities against plant pathogens .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antitumor Activity : A study investigated the metabolism of methylcarbamoyl triazene derivatives, which are structurally related to methyl 3-chlorobenzimidate. The results indicated that these compounds could be metabolically activated to yield potent antitumor agents, suggesting similar potential for methyl 3-chlorobenzimidate .

- Pharmacological Evaluation : In a pharmacological evaluation involving a series of synthesized benzamide derivatives, compounds were assessed for agonist and antagonist activities across multiple receptor types. Results indicated that specific modifications led to enhanced selectivity and reduced cytotoxicity on neuronal cell lines .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.